l-alpha-Narcotine N-oxide

Description

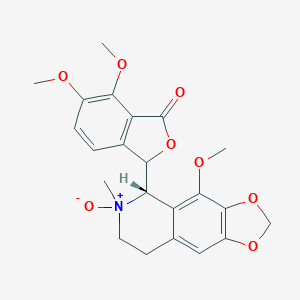

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO8/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18?,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGDOEGDRDVXPX-VVESCEMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C(=C2[C@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969496 | |

| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54383-36-7 | |

| Record name | 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, N-oxide, (S-(R*,S*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical and Structural Characterization of L Alpha Narcotine N Oxide

Spectroscopic Techniques for N-Oxide Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of N-oxide compounds. High-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each offer unique and complementary information essential for unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of l-alpha-Narcotine N-oxide. The addition of an oxygen atom to the parent molecule, l-alpha-Narcotine (C₂₂H₂₃NO₇, exact mass: 413.1475), results in the N-oxide (C₂₂H₂₃NO₈) with an expected exact mass of 429.1424 for the neutral molecule and a protonated molecular ion [M+H]⁺ at m/z 430.1498.

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. A hallmark of many N-oxides is the neutral loss of an oxygen atom (16 Da), leading to a fragment ion corresponding to the protonated parent amine. While this is a common pathway, the fragmentation of protonated noscapine (B1679977) itself is dominated by other pathways, such as the loss of a meconine moiety or water. nih.gov The fragmentation of the N-oxide would be expected to follow pathways similar to the parent compound after the initial characteristic loss of oxygen. Key fragmentation pathways for protonated noscapine ([M+H]⁺ at m/z 414) include the formation of major product ions at m/z 220 and m/z 194. nih.govnih.govmassbank.jpresearchgate.net Therefore, the MS/MS spectrum of this compound is anticipated to show a primary fragmentation corresponding to the loss of oxygen, followed by subsequent fragmentation mirroring that of narcotine.

Table 1: Predicted HRMS Data for this compound

| Species | Chemical Formula | Calculated Exact Mass |

| [M+H]⁺ | C₂₂H₂₄NO₈⁺ | 430.1498 |

| [M+H-O]⁺ | C₂₂H₂₄NO₇⁺ | 414.1553 |

| Fragment Ion | C₁₂H₁₄NO₄⁺ | 236.0889 |

| Fragment Ion | C₁₀H₁₀O₄ | 194.0579 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule. The confirmation of N-oxidation in this compound is achieved by observing the characteristic stretching vibration of the N-O bond. This vibration typically appears as a distinct band in the fingerprint region of the IR spectrum, generally between 928 cm⁻¹ and 971 cm⁻¹. mdpi.com The spectrum of the parent compound, narcotine, shows a strong carbonyl (C=O) stretching vibration from the lactone group at approximately 1759 cm⁻¹ and several C-O-C stretching modes. nih.gov Upon N-oxidation, the appearance of a new band in the 930-970 cm⁻¹ range, which is absent in the spectrum of narcotine, provides strong evidence for the formation of the N-oxide. mdpi.com

Table 2: Characteristic FT-IR Absorption Frequencies for N-Oxide Confirmation

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected in this compound |

| N-O | Stretch | 930 - 970 | Yes |

| C=O (lactone) | Stretch | ~1760 | Yes |

| C-O-C | Stretch | 1000 - 1300 | Yes |

| Aromatic C-H | Stretch | >3000 | Yes |

| Aliphatic C-H | Stretch | <3000 | Yes |

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information regarding the molecular structure in solution. The formation of the N-oxide group significantly influences the electronic environment of nearby protons (¹H) and carbon atoms (¹³C), leading to predictable changes in their chemical shifts.

The introduction of the electron-withdrawing N-oxide functionality causes a deshielding effect on the adjacent nuclei. This results in a downfield shift (to a higher ppm value) of the signals for protons and carbons that are alpha (α) and beta (β) to the nitrogen atom. nih.gov For this compound, the N-methyl group and the protons on the carbons adjacent to the nitrogen (C1 and C8) are expected to show the most significant downfield shifts compared to their positions in the NMR spectrum of narcotine. bmrb.io For example, studies on other alkaloids like sparteine (B1682161) have shown that carbons alpha to the N-oxide group can shift downfield by as much as 8 to 13 ppm. nih.gov A similar effect would be anticipated for this compound, providing definitive confirmation of the site of oxidation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Changes upon N-Oxidation of l-alpha-Narcotine

| Atom Position (relative to Nitrogen) | Type | Expected Chemical Shift Change (δ, ppm) | Rationale |

| N-CH₃ | ¹H / ¹³C | Significant downfield shift | Direct electronic effect of N-oxide |

| C1, C8 | ¹H / ¹³C | Significant downfield shift (α-effect) | Deshielding by electron-withdrawing N-oxide |

| C7, C9 | ¹³C | Smaller downfield or slight upfield shift (β-effect) | Variable electronic and steric effects |

| C5, C15 | ¹³C | Minimal to slight upfield shift (γ-effect) | Through-space steric and electronic effects |

Electrochemical Characterization of N-Oxide Redox Behavior

Electrochemical methods are employed to investigate the redox properties of N-oxides, which are central to their potential biological activity and metabolic fate.

The redox behavior of N-oxides has significant implications for their role in biological systems. The ability of an N-oxide to be reduced back to its parent amine is a key aspect of its pharmacology and toxicology. nih.gov In biological systems, this reduction can be catalyzed by enzymes, such as cytochrome P450 or other reductases. acs.org

This redox property is the basis for the development of hypoxia-activated prodrugs. nih.gov In low-oxygen environments (hypoxia), such as those found in solid tumors, reductase enzymes are often upregulated. An N-oxide drug can be designed to be relatively inactive in its oxidized form but becomes activated upon reduction to the more cytotoxic parent amine within the hypoxic target tissue. nih.govacs.org This targeted activation minimizes systemic toxicity. The electrochemical reduction potential of an N-oxide can correlate with its susceptibility to enzymatic reduction, making voltammetric studies a valuable tool in predicting its potential as a hypoxia-activated agent. rsc.org The interaction between N-oxides and reactive oxygen species (ROS) or nitric oxide (NO) is also an area of interest, as these interactions can influence cellular signaling and stress responses. mdpi.comnih.gov

Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of this compound, a key metabolite and potential impurity of Narcotine (Noscapine), relies on advanced chromatographic techniques. These methods are essential for distinguishing the N-oxide from the parent alkaloid and other related substances, as well as for accurately quantifying its presence in various samples. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), particularly when coupled with mass spectrometry, are the cornerstone methodologies for this purpose.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for N-Oxide Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the definitive identification and quantification of this compound. This method combines the separation capabilities of liquid chromatography with the specific detection power of tandem mass spectrometry. The N-oxide is first separated from other components in the sample matrix on a chromatographic column, and then detected by the mass spectrometer based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

The molecular weight of l-alpha-Narcotine is 413.42 g/mol . The formation of the N-oxide involves the addition of a single oxygen atom, resulting in a molecular weight of approximately 429.42 g/mol . In positive ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound would be observed at an m/z of approximately 430.15, distinguishing it from the parent compound, which shows an [M+H]⁺ ion at m/z 414.15. nist.govmassbank.eu

A typical LC-MS/MS method for the analysis of alkaloid N-oxides involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor ion-to-product ion transition. For this compound, the precursor ion would be the protonated molecule at m/z 430.15, and the product ions would be specific fragments generated upon collision-induced dissociation. A characteristic fragmentation of many N-oxides is the loss of an oxygen atom, which would result in a fragment ion corresponding to the parent alkaloid. mdpi.comnih.gov

The table below outlines typical parameters for an LC-MS/MS method developed for the quantification of an alkaloid N-oxide, which can be adapted for this compound analysis. nih.govnih.gov

| Parameter | Typical Conditions |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | Waters ACQUITY UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Gradient Elution | A time-programmed gradient from low to high percentage of Mobile Phase B |

| Injection Volume | 1 - 5 µL |

| Column Temperature | 40 - 45 °C |

| MS System | SCIEX Triple Quad™ 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 500 - 550 °C |

| MRM Transition | Precursor Ion (m/z) 430.15 → Product Ion(s) (e.g., 414.15, 220.1) |

| Collision Energy | Optimized for specific transitions |

Method validation for quantification would include assessing linearity, sensitivity (limit of detection and quantification), accuracy, precision, and matrix effects, ensuring the method is reliable for its intended purpose. nih.govnih.govresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Isomer Separation

The N-oxidation of a tertiary amine like the one in the l-alpha-Narcotine structure can potentially lead to the formation of stereoisomers. For instance, compounds like cocaine N-oxide are known to exist as a mixture of equatorial and axial isomers. cerilliant.com These isomers have the same mass and often similar fragmentation patterns, making them indistinguishable by mass spectrometry alone. Therefore, a high-resolution chromatographic technique is necessary for their separation and individual characterization.

Ultra-High Performance Liquid Chromatography (UHPLC) is the preferred technique for such challenging separations due to its enhanced efficiency and resolution compared to conventional HPLC. UHPLC systems utilize columns packed with sub-2 µm particles, which allows for faster analysis times and sharper, taller peaks, facilitating the separation of closely related isomers.

The separation of this compound isomers would require careful method development, focusing on the selection of the stationary phase (column chemistry), mobile phase composition, and temperature. Chiral stationary phases or specialized reversed-phase columns with different selectivities (e.g., phenyl-hexyl or pentafluorophenyl) could be employed to achieve the necessary resolution. The mobile phase conditions, including the type of organic modifier, pH, and additives, would be meticulously optimized.

The following table presents a hypothetical set of UHPLC conditions that could be explored for the separation of potential this compound isomers, based on established methods for separating other alkaloid isomers.

| Parameter | Proposed UHPLC Conditions |

| UHPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak) or a Phenyl-Hexyl column (e.g., <2 µm) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH adjusted |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient/Isocratic | Isocratic or a shallow gradient elution may be required for optimal resolution |

| Column Temperature | 25 - 50 °C (temperature can significantly influence selectivity) |

| Detector | UV-Vis Diode Array Detector (DAD) followed by a Mass Spectrometer (Q-TOF or Orbitrap) |

Successful separation would be confirmed by the appearance of distinct peaks in the chromatogram for each isomer, which could then be individually analyzed by high-resolution mass spectrometry to confirm they are indeed isomers of this compound.

Metabolic Pathways and Biotransformation of Alkaloid N Oxides

Enzymatic N-Oxidation of Tertiary Amine Alkaloids

The formation of l-alpha-Narcotine N-oxide from its parent tertiary amine, noscapine (B1679977), is an enzymatically mediated process involving key players in xenobiotic metabolism.

Role of Flavin-Containing Monooxygenases (FMOs)

Flavin-Containing Monooxygenases (FMOs) are a class of enzymes known to catalyze the oxygenation of various soft nucleophiles, including the nitrogen atoms in tertiary amines. Research into the metabolism of noscapine has identified the involvement of FMO1 in its biotransformation nih.govresearchgate.net. FMOs utilize flavin adenine (B156593) dinucleotide (FAD), NADPH, and molecular oxygen to form a stable hydroperoxyflavin intermediate, which can then oxygenate substrates like noscapine to form the corresponding N-oxide nih.govresearchgate.net. While multiple FMO isoforms exist, studies have specifically implicated FMO1 in the metabolic pathways of noscapine nih.gov. The N-oxidation of nicotine, another well-known alkaloid, is also catalyzed by several FMO enzymes, highlighting the general role of this enzyme family in the metabolism of such compounds nih.govnih.gov.

Involvement of Cytochrome P450 Enzymes in N-Oxide Formation

The Cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases is a primary driver of Phase I drug metabolism. While FMOs are involved, the metabolism of noscapine is extensively mediated by a wide array of CYP450 isoforms. These enzymes are primarily responsible for other oxidative reactions such as N-demethylation and hydroxylation, but they also contribute to N-oxidation pathways for various xenobiotics nih.govnih.govmdpi.com.

Studies using recombinant human enzymes have demonstrated that multiple CYP450 isoforms catalyze the metabolism of noscapine. Key enzymes involved include members of the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies nih.govnih.gov. While these enzymes are heavily involved in forming other metabolites like demethylated and hydroxylated noscapine, the formation of N-oxides from tertiary amine-containing drugs is a known CYP-mediated reaction nih.govnih.govmdpi.comclinpgx.org. For noscapine specifically, CYP3A4, CYP1A1, CYP2C19, and CYP2D6 have been identified as major isoforms in its phase I metabolism nih.gov.

The table below summarizes the key enzymatic players in the oxidative metabolism of the parent compound, noscapine.

| Enzyme Family | Specific Isoforms Involved with Noscapine Metabolism | Primary Metabolic Reactions |

| Flavin-Containing Monooxygenases (FMO) | FMO1 | N-Oxidation |

| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5 | N-demethylation, O-demethylation, hydroxylation, cleavage of methylenedioxy group |

In Vivo Reduction of N-Oxides to Parent Alkaloids

The metabolic journey of an N-oxide is not unidirectional. Once formed, this compound can be subject to bioreduction, converting it back to the parent alkaloid, noscapine.

Bioreduction Mechanisms of N-Oxide Functionalities

The in vivo reduction of alkaloid N-oxides to their corresponding tertiary amines is a recognized metabolic pathway that can significantly impact the compound's pharmacokinetics and pharmacodynamics acs.orghyphadiscovery.com. This bioreduction can be catalyzed by enzyme systems such as cytochrome P450 reductases. For instance, the N-oxide of the drug clozapine (B1669256) is readily reduced back to its parent compound in the presence of NADPH clinpgx.org. While direct evidence for the specific enzymes responsible for the bioreduction of this compound is limited, the general mechanism is understood to involve enzymatic systems capable of donating electrons. This process can be influenced by the physiological environment, with hypoxic (low oxygen) conditions often favoring reductive biotransformations acs.org. Chemical procedures used to synthesize N-demethylated noscapine derivatives sometimes involve an N-oxide intermediate which is subsequently reduced using agents like iron sulfate (B86663), demonstrating the chemical feasibility of this conversion nih.gov.

Detoxification versus Bioactivation Pathways involving N-Oxides

The metabolic conversion of a drug to its N-oxide can represent either a detoxification pathway, leading to a more polar, easily excretable, and less active metabolite, or a bioactivation pathway, where a reactive intermediate is formed.

In the case of noscapine, its metabolism has been investigated for potential bioactivation. In vitro studies using human and mouse liver microsomes revealed the formation of a reactive ortho-quinone intermediate, which could be trapped by glutathione (B108866) nih.govnih.gov. This finding suggests a potential bioactivation pathway. However, subsequent in vivo studies in mice found no evidence of this bioactivation process occurring. Analysis of liver tissue from noscapine-treated mice did not detect the glutathione adduct, and there were no signs of hepatotoxicity, indicating that this bioactivation pathway is not significant in vivo nih.govresearchgate.netnih.gov.

Comparative Metabolic Studies of Alkaloid N-Oxides Across Biological Systems

The metabolic fate of xenobiotics can vary significantly between different species and even due to minor structural changes in the molecule. Studies on noscapine and its derivatives provide insight into these variations.

Computational Chemistry and Molecular Modeling of L Alpha Narcotine N Oxide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics.

The N-oxide functionality is characterized by a coordinate covalent bond between nitrogen and oxygen, often depicted as N⁺–O⁻. This bond imparts a significant zwitterionic character to the molecule, influencing its polarity, solubility, and ability to form hydrogen bonds. plos.org The N⁺–O⁻ bond is highly polar and can be a key determinant of a drug's pharmacokinetic properties, such as membrane permeability and water solubility. nih.govnih.gov

Table 1: Comparison of Calculated N-O Bond Dissociation Enthalpies (BDEs) for Representative Amine Oxides

| Compound | Computational Method | Calculated BDE (kcal/mol) |

|---|---|---|

| Trimethylamine-N-oxide | M06-2X/6-311+G(3df,2p) | 56.7 ± 0.9 |

| Triethylamine-N-oxide | M06-2X/6-311+G(3df,2p) | 59.0 ± 0.8 |

Note: Data is based on calculations for reference compounds to illustrate typical energy ranges, not l-alpha-Narcotine N-oxide itself. semanticscholar.orgnih.gov

The electronic structure of the N-oxide group makes it susceptible to specific chemical transformations. Amine oxides can undergo thermal decomposition, with aromatic N-oxides generally being more stable than aliphatic ones. nih.gov Theoretical calculations can predict the feasibility of various reaction pathways.

Potential transformation pathways for aliphatic N-oxides like this compound include:

Cope Elimination: This is a common thermal rearrangement for N-oxides possessing a beta-hydrogen, leading to an alkene and a hydroxylamine. The stereochemistry of this compound would determine the feasibility and products of such a reaction.

Meisenheimer Rearrangement: This reaction involves the migration of an alkyl group from the nitrogen to the oxygen atom, forming an O-substituted hydroxylamine. It typically requires heat or catalysis.

Polonovski Reaction: This reaction involves the dealkylation of a tertiary amine N-oxide upon treatment with an activating agent like acetic anhydride.

These pathways represent potential metabolic or degradation routes for the compound. nih.gov Furthermore, N-oxides can be reduced back to their parent tertiary amine in biological systems, a critical consideration for their use as potential prodrugs.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as this compound, might interact with a biological macromolecule. These methods are crucial for hypothesis-driven drug design.

Tubulin: The primary biological target of the parent compound, noscapine (B1679977), is tubulin. Noscapine binds to tubulin, alters its conformation, and suppresses microtubule dynamics, leading to mitotic arrest in cancer cells. plos.orgnih.govnih.gov Numerous docking studies have investigated the interaction of noscapine and its analogues with tubulin, generally identifying the binding site at or near the colchicine-binding pocket on the α/β-tubulin heterodimer. nih.govcsic.es While specific docking studies for this compound are not available, it is hypothesized that it would target the same region. The introduction of the polar N-oxide group could alter the specific interactions within this pocket.

Trypanothione Reductase (TryR): This enzyme is essential for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma, by protecting them from oxidative stress. nih.gov It is a validated target for anti-parasitic drug development. nih.govnih.govresearchgate.net A literature search did not yield studies on the interaction of this compound with TryR. Docking studies on this enzyme typically focus on its large catalytic cavity, including specific sub-sites. nih.gov

UDP-galactose 4' epimerase (GALE): This enzyme catalyzes a critical step in galactose metabolism and is essential in both prokaryotes and eukaryotes. nih.govnih.gov It is a potential target for developing antimicrobial and anti-parasitic agents. nih.gov No molecular docking studies investigating the binding of this compound to GALE were identified in the performed literature search.

Molecular docking programs predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. For the noscapine scaffold, these calculations provide insight into how structural modifications affect tubulin binding.

Studies on various noscapine analogues have shown a correlation between calculated binding energies and experimentally determined binding affinities (Kd) and cytotoxic activities (IC₅₀). plos.orgresearchgate.netacs.org For example, derivatives with improved theoretical binding scores often exhibit enhanced biological activity compared to the parent noscapine. nih.govsemanticscholar.orgacs.org The predicted mode of action involves stabilization of the ligand within the binding pocket through a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. semanticscholar.orgnih.gov

Table 2: Predicted Binding Energies of Noscapine and Selected Analogues with Tubulin

| Compound | Docking Program/Method | Binding Energy / Score (kcal/mol) |

|---|---|---|

| Noscapine | Glide | -6.047 (Glide Score) |

| 9-Bromonoscapine | Glide | -6.261 (Glide Score) |

| Noscapine-phenylalanine conjugate | AutoDock | -8.4 (Binding Energy) |

Note: This table presents data for the parent compound and its other derivatives to illustrate the application of docking studies. nih.govacs.org Specific binding energy predictions for this compound are not available.

The mode of action for noscapinoids as a class involves the disruption of microtubule function, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. plos.orgresearchgate.net

Physiologically Based Kinetic (PBK) Modeling of N-Oxide Disposition (preclinical focus)

Physiologically Based Kinetic (PBK) modeling is a computational technique used in pharmacology and toxicology to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. These models are constructed based on the physiological and anatomical parameters of the species, as well as the physicochemical properties of the compound.

For an N-oxide compound like this compound, a preclinical PBK model would be essential for predicting its pharmacokinetic profile and disposition. A key consideration for N-oxides is their potential for in vivo metabolic reduction back to the parent tertiary amine (noscapine). This biotransformation can be mediated by various enzyme systems, including cytochrome P450 reductases and gut microbiota.

A PBK model for this compound would aim to:

Predict the rate and extent of its absorption following administration.

Simulate its distribution into various tissues and organs, taking into account its increased polarity compared to noscapine.

Quantify the rate of its reduction back to noscapine versus other metabolic pathways.

Estimate its clearance and elimination from the body.

Such models are invaluable in preclinical development for predicting human pharmacokinetics from animal data and for understanding how the N-oxide might behave as a prodrug of noscapine. However, a specific PBK model for this compound has not been described in the available literature.

Future Directions and Emerging Research Avenues for L Alpha Narcotine N Oxide

Exploration of Novel Biotransformation Pathways

The metabolic fate of l-alpha-Narcotine N-oxide is a critical area for future investigation. While the biotransformation of the parent compound, noscapine (B1679977), has been studied, the specific pathways involving the N-oxide metabolite are less understood. Research into noscapine's metabolism has identified the involvement of Cytochrome P450 (CYP) enzymes, which lead to metabolites such as N-demethylated and hydroxylated derivatives. nih.govresearchgate.netnih.gov The biotransformation of this compound itself likely involves distinct enzymatic processes.

A primary area of exploration is the potential for in vivo reduction of the N-oxide back to the parent tertiary amine, noscapine. This reductive metabolism is a common pathway for many N-oxides and can be mediated by enzyme systems like cytochrome P450 reductases. nih.gov Such a conversion would have significant pharmacological implications, as it would represent a metabolic reactivation pathway, regenerating the biologically active noscapine.

Future studies should aim to:

Identify the specific human and microbial enzymes responsible for the reduction of this compound.

Quantify the extent and rate of this biotransformation in various biological systems.

Investigate other potential metabolic modifications to the N-oxide structure, such as hydroxylation or demethylation on other parts of the molecule, similar to the pathways observed for noscapine. nih.govresearchgate.net

Development of Advanced Synthetic Methodologies for N-Oxide Scaffolds

The synthesis of N-oxides has traditionally relied on stoichiometric oxidants like peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂). nih.govacs.org While effective, these methods can lack functional group tolerance and raise environmental and safety concerns, particularly for large-scale synthesis. acs.org The future of synthesizing this compound and related scaffolds lies in the development of more advanced, catalytic, and environmentally benign methodologies.

Emerging research focuses on catalytic systems that utilize milder and more sustainable oxidants, including molecular oxygen. asianpubs.org These methods offer higher selectivity and efficiency.

Table 1: Emerging Catalytic Systems for N-Oxidation

| Catalyst Type | Oxidant | Key Advantages |

|---|---|---|

| Ruthenium-based catalysts | Molecular Oxygen, H₂O₂ | High efficiency, biomimetic capabilities. asianpubs.orgnih.gov |

| Cobalt complexes | Molecular Oxygen | Environmentally friendly, operates at room temperature. asianpubs.org |

| Flavin-based organocatalysts | H₂O₂ | Mild reaction conditions, biomimetic of flavoenzymes. asianpubs.orgnih.gov |

| Rhenium-based catalysts | Sodium Percarbonate | High yields under mild conditions. organic-chemistry.org |

| Titanium Silicalite (TS-1) | H₂O₂ | Suitable for continuous flow processes, enhancing safety and efficiency. organic-chemistry.org |

Future synthetic efforts for this compound should focus on adapting these advanced catalytic systems. The development of stereoselective oxidation methods will also be crucial for producing specific isomers of N-oxide analogues, which may exhibit different biological activities. liverpool.ac.uk Such methodologies would not only improve the efficiency and safety of synthesis but also open doors to creating a diverse library of novel N-oxide derivatives of noscapine for further pharmacological evaluation. monash.edunih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully elucidate the biological role of this compound, a systems-level approach is necessary. The integration of multi-omics data—genomics, proteomics, and metabolomics—offers a powerful strategy to build a comprehensive picture of its mechanism of action, identify its molecular targets, and understand its effects on cellular networks.

While metabolomic studies have begun to map the metabolic fate of noscapine, nih.gov a dedicated multi-omics investigation into its N-oxide derivative is a key future direction.

Table 2: Proposed Multi-Omics Approaches for this compound Research

| Omics Field | Research Goal | Potential Outcomes |

|---|---|---|

| Metabolomics | To map the biotransformation and downstream metabolic effects of the N-oxide. | Identification of novel metabolites, elucidation of affected biochemical pathways. nih.gov |

| Proteomics | To identify protein binding partners and changes in protein expression/post-translational modifications. | Discovery of direct molecular targets, understanding of signaling pathway modulation. |

| Genomics/Transcriptomics | To analyze changes in gene expression profiles in response to treatment. | Identification of genetic biomarkers for sensitivity/resistance, insights into cellular response mechanisms. |

By integrating these datasets, researchers can move beyond a single-target perspective to a holistic understanding of how this compound interacts with biological systems. This approach will be instrumental in identifying potential therapeutic applications, predicting off-target effects, and developing personalized medicine strategies.

Rational Design of Next-Generation N-Oxide Probes for Biological Systems

The unique chemical properties of the N-oxide functional group make it an attractive scaffold for the rational design of molecular probes for biological research and diagnostics. The N-O bond can act as a "fluorescence switch," where the N-oxide form is non-fluorescent, and its reduction to the corresponding amine restores fluorescence. acs.orgrsc.org This "turn-on" mechanism is particularly useful for developing probes that respond to specific biological environments, such as the hypoxic (low oxygen) conditions often found in solid tumors. nih.govrsc.org

Furthermore, N-oxides are being explored in the field of bioorthogonal chemistry. nih.govnih.gov These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. N-oxides can be designed to react with specific, non-native chemical partners (e.g., boron or silylborane reagents) in a "click-and-release" strategy. nih.govacs.org This allows for the targeted activation of a molecule or the release of a payload at a specific site within a cell or organism. acs.org

Future research should focus on leveraging the this compound structure to create novel probes. This could involve:

Developing Hypoxia-Activated Probes: Modifying the scaffold with a fluorophore to create a probe that becomes fluorescent upon reduction in hypoxic tumor cells, enabling real-time imaging of these environments.

Creating Bioorthogonal Release Systems: Designing this compound derivatives that can be activated by an external chemical trigger to release noscapine or another therapeutic agent with high spatial and temporal control. acs.org

Designing Novel Sensors: Engineering N-oxide probes that can selectively detect specific analytes, such as nitric oxide or certain metal ions, within biological systems. nih.govsigmaaldrich.com

By rationally designing these next-generation tools, the this compound scaffold can be transformed from a simple metabolite into a sophisticated instrument for advancing our understanding of biology and developing new therapeutic strategies.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying l-alpha-Narcotine N-oxide in complex biological matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) with on-line solid-phase extraction (SPE) is a robust approach. This method minimizes manual sample preparation while achieving high sensitivity (e.g., limits of quantification as low as 10 µg/kg in plant matrices) and linearity (r² > 0.99) . Calibration curves should incorporate isotopic internal standards to account for matrix effects.

Q. What in vitro models are suitable for studying the cellular uptake mechanisms of this compound?

- Methodological Answer : Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) are widely used due to their relevance in drug metabolism studies. Knockout models (e.g., OCT1-deficient HEK293 cells) can help identify transporter-independent uptake pathways, as demonstrated in sorafenib N-oxide transport studies . Ensure parallel validation in primary hepatocytes to confirm physiological relevance.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200) for skin and eye protection. Use fume hoods to mitigate respiratory irritation risks, as recommended for structurally similar N-oxide compounds (e.g., 4-methylmorpholine N-oxide). Emergency protocols should include immediate water rinsing for exposure and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) fingerprinting resolve discrepancies in mutagenicity data for this compound?

- Methodological Answer : SAR fingerprinting involves hierarchical substructure matching against public/proprietary databases to identify mutagenicity-linked motifs. For example, benzo[c][1,2,5]oxadiazole 1-oxide subclasses show strong mutagenic alerts, while general aromatic N-oxide alerts may require downgrading. Cross-validate computational predictions (e.g., Leadscope’s expert-rule models) with Ames test data to address false positives/negatives .

Q. What strategies address conflicting data between computational predictions and empirical mutagenicity assays for N-oxide compounds?

- Methodological Answer : Apply tiered testing: start with (Q)SAR models to prioritize high-risk substructures (e.g., quindioxin-like motifs), then conduct follow-up in vitro assays (e.g., Ames II with metabolic activation). For discordant results, use structural analogs (e.g., senecionine N-oxide) to refine SAR thresholds and validate with high-throughput sequencing to detect DNA adduct formation .

Q. How does the N-oxide functional group influence the pharmacokinetic properties of l-alpha-Narcotine derivatives?

- Methodological Answer : N-oxidation typically increases polarity, reducing passive diffusion across membranes. Use OCT1-transfected HEK293 cells to assess transporter-mediated uptake, though studies on sorafenib N-oxide suggest alternative transporters may dominate . In vivo, compare plasma and hepatic concentrations in wild-type vs. Oct1-knockout mice to isolate metabolism pathways .

Q. What experimental designs optimize detection of N-oxide metabolites in pharmacokinetic studies?

- Methodological Answer : Employ stable isotope labeling (e.g., ¹⁵N-oxide derivatives) combined with UHPLC-MS/MS for trace metabolite detection. For tissue distribution studies, use radiolabeled compounds (e.g., ¹⁴C-l-alpha-Narcotine) with autoradiography to map metabolite localization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting mutagenicity data between public and proprietary datasets for N-oxide compounds?

- Methodological Answer : Discrepancies often arise from dataset bias (e.g., proprietary data skewing toward drug-like molecules). Perform meta-analyses using Bayesian statistics to weight evidence quality. For example, re-evaluate quindioxin subclass alerts by integrating ToxCast high-throughput screening data to resolve public/proprietary inconsistencies .

Key Methodological Considerations

- Analytical Validation : Ensure method cross-validation between labs using reference standards (e.g., certified N-oxide compounds) .

- Computational Models : Update SAR models with newly published mutagenicity data annually to maintain predictive accuracy .

- Ethical Compliance : Adhere to non-clinical use guidelines; N-oxide compounds must not be administered to humans/animals without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.